2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining a bromophenyl group, a tolyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine.
Introduction of the Bromophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol.
Acetamide Formation: The final step involves the reaction of the thioether with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- 2-((2-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOBXDXFSBGVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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